(S)-4-Benzyl-3-morpholinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-3-morpholinecarboxylic acid is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by a benzyl group attached to the fourth position of the morpholine ring and a carboxylic acid group at the third position. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-morpholinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and morpholine.
Formation of Intermediate: Benzylamine reacts with morpholine under specific conditions to form an intermediate compound.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Employing automated processes for the addition of reagents and monitoring of reaction parameters.
Efficient Purification: Implementing efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyl-3-morpholinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or aldehydes.
Reduction Products: Reduced forms such as alcohols.
Substitution Products: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
(S)-4-Benzyl-3-morpholinecarboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-morpholinecarboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Binding Interactions: The benzyl and morpholine moieties contribute to the binding interactions with the target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
4-Benzylmorpholine: Lacks the carboxylic acid group, making it less versatile in reactions.
3-Morpholinecarboxylic Acid: Lacks the benzyl group, affecting its binding interactions and biological activity.
Benzylamine: A simpler structure without the morpholine ring, leading to different chemical properties.
Uniqueness: (S)-4-Benzyl-3-morpholinecarboxylic acid is unique due to the presence of both the benzyl group and the morpholine ring, along with the carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3S)-4-benzylmorpholine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHBJHXLYHSNN-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363818 |
Source
|
Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235011-96-7 |
Source
|
Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.